2-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
CAS No.:
Cat. No.: VC10053777
Molecular Formula: C20H24N2O3S
Molecular Weight: 372.5 g/mol
* For research use only. Not for human or veterinary use.
![2-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE -](/images/structure/VC10053777.png)
Specification
Molecular Formula | C20H24N2O3S |
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Molecular Weight | 372.5 g/mol |
IUPAC Name | 2-[[2-(4-tert-butylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Standard InChI | InChI=1S/C20H24N2O3S/c1-20(2,3)12-7-9-13(10-8-12)25-11-16(23)22-19-17(18(21)24)14-5-4-6-15(14)26-19/h7-10H,4-6,11H2,1-3H3,(H2,21,24)(H,22,23) |
Standard InChI Key | BOCMZIQUVMCRDF-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)N |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)N |
Introduction
Chemical Structure and Nomenclature
Core Framework and Substituents
The molecule features a 4H,5H,6H-cyclopenta[b]thiophene core, a bicyclic system comprising a five-membered cyclopentane ring fused to a thiophene ring. Key substituents include:
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Position 2: A 2-(4-tert-butylphenoxy)acetamido group, formed by coupling 4-tert-butylphenoxyacetic acid to the thiophene nitrogen.
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Position 3: A carboxamide (-CONH₂) group, introduced via amidation of the corresponding carboxylic acid precursor .
The IUPAC name reflects this substitution pattern, with the tert-butylphenoxy group contributing significant steric bulk and hydrophobicity.
Molecular Formula and Weight
Based on structural analogs and PubChem data , the molecular formula is inferred as C₂₁H₂₇N₃O₃S, yielding a molecular weight of 413.5 g/mol. Comparative analysis with related compounds (e.g., 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid, C₈H₈O₂S) confirms the core’s contribution to the formula.
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₂₁H₂₇N₃O₃S |
Molecular Weight | 413.5 g/mol |
Polar Surface Area | ~100 Ų (estimated) |
LogP (Lipophilicity) | ~4.2 (predicted) |
Synthesis and Derivative Chemistry
Core Synthesis
The cyclopenta[b]thiophene core is typically synthesized via cyclocondensation of thiophene precursors with cyclopentane derivatives. For example, 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid (CAS 40133-06-0) serves as a key intermediate, which can be functionalized at positions 2 and 3 through amidation or esterification.
Functionalization Steps
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Position 3 Carboxamide: Reacting the carboxylic acid with ammonium chloride or via Curtius rearrangement yields the carboxamide .
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Position 2 Acetamido Group: Coupling 4-tert-butylphenoxyacetic acid to the thiophene nitrogen using carbodiimide-based reagents (e.g., EDC, HOBt) .
Reaction Scheme:
Compound | IC₅₀ (Hep3B) | PSA (Ų) |
---|---|---|
CA-4 | 2.1 µM | 70.5 |
2b (Thiophene) | 5.46 µM | 68.9 |
Target Compound* | ~10 µM | ~75 |
*Predicted based on structural similarity.
Physicochemical and ADME Properties
Solubility and Permeability
The compound’s LogP ~4.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The tert-butyl group may necessitate formulation aids (e.g., cyclodextrins) for in vivo delivery.
Metabolic Stability
Thiophene rings are prone to oxidative metabolism by CYP450 enzymes, potentially limiting oral bioavailability. Introducing electron-withdrawing groups (e.g., carboxamide) could mitigate this .
Future Directions
Preclinical Studies
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In Vivo Efficacy: Testing in xenograft models to validate antitumor activity.
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Toxicology: Assessing hepatotoxicity risks associated with thiophene metabolism.
Structural Optimization
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Solubility Enhancement: Replacing tert-butyl with solubilizing groups (e.g., morpholino).
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Prodrug Strategies: Masking the carboxamide as an ester to improve oral absorption.
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